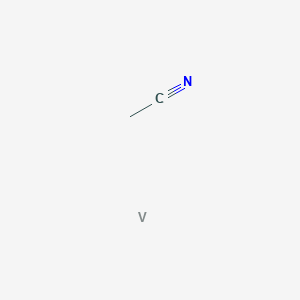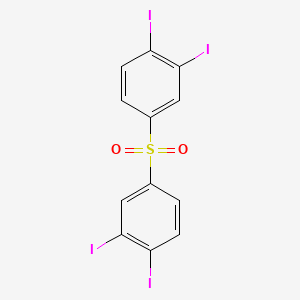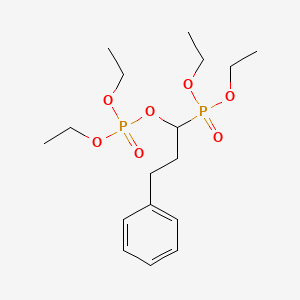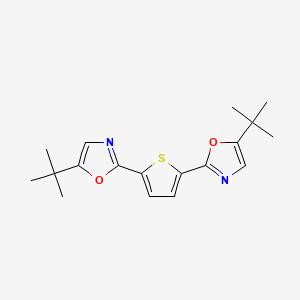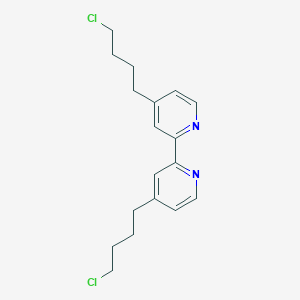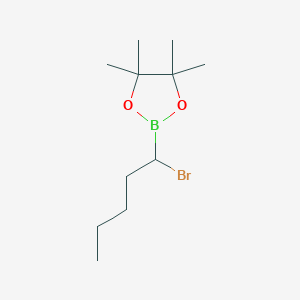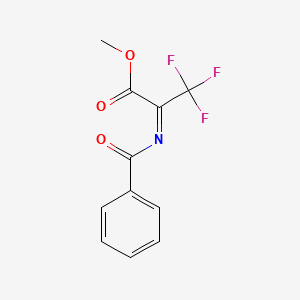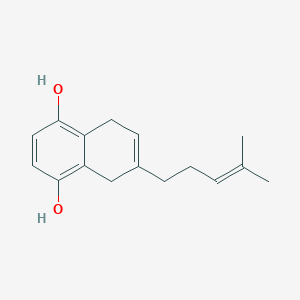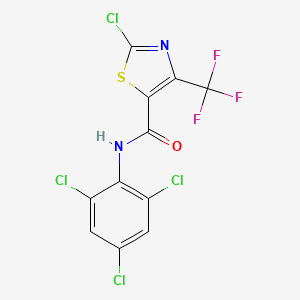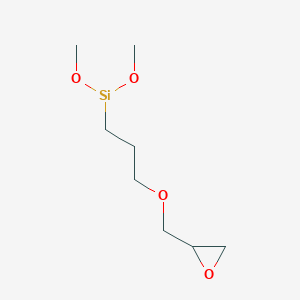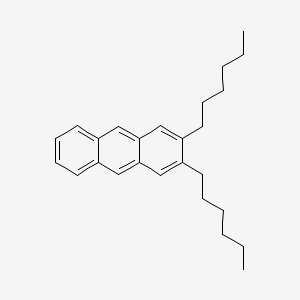
2,3-Dihexylanthracene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihexylanthracene is an organic compound belonging to the anthracene family, characterized by its three fused benzene rings. The addition of hexyl groups at the 2 and 3 positions of the anthracene core enhances its solubility and alters its electronic properties, making it a compound of interest in various scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihexylanthracene typically involves the alkylation of anthracene. A common method includes the Friedel-Crafts alkylation reaction, where anthracene reacts with hexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically forming anthraquinone derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions are common, where the hexyl groups can be replaced by other functional groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) bromide.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitrated anthracene derivatives.
Wissenschaftliche Forschungsanwendungen
2,3-Dihexylanthracene has found applications across various scientific disciplines:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studying photophysical properties.
Biology: Investigated for its potential in bioimaging due to its fluorescent properties.
Medicine: Explored for its potential in drug delivery systems and as a component in photodynamic therapy.
Industry: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Wirkmechanismus
The mechanism by which 2,3-Dihexylanthracene exerts its effects is largely dependent on its interaction with molecular targets. In photophysical applications, it absorbs light and undergoes electronic transitions, emitting light at different wavelengths. In biological systems, its hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane properties and affecting cellular functions.
Vergleich Mit ähnlichen Verbindungen
Anthracene: The parent compound without hexyl substitutions.
2,3-Dimethylanthracene: Similar structure with methyl groups instead of hexyl groups.
2,3-Diphenylanthracene: Substituted with phenyl groups, affecting its electronic properties differently.
Uniqueness: 2,3-Dihexylanthracene is unique due to the presence of long alkyl chains, which enhance its solubility in organic solvents and modify its electronic properties. This makes it particularly useful in applications requiring specific solubility and photophysical characteristics.
Eigenschaften
CAS-Nummer |
155907-35-0 |
|---|---|
Molekularformel |
C26H34 |
Molekulargewicht |
346.5 g/mol |
IUPAC-Name |
2,3-dihexylanthracene |
InChI |
InChI=1S/C26H34/c1-3-5-7-9-13-21-17-25-19-23-15-11-12-16-24(23)20-26(25)18-22(21)14-10-8-6-4-2/h11-12,15-20H,3-10,13-14H2,1-2H3 |
InChI-Schlüssel |
OVPDLQFLEKUCLH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1CCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-Acetyl-2-[(but-3-en-1-yl)oxy]benzonitrile](/img/structure/B14278572.png)
